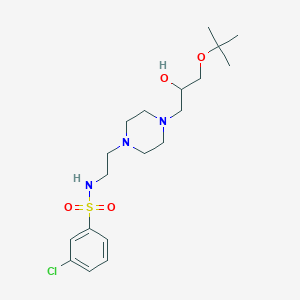
N-(2-(4-(3-(tert-Butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide is a notable chemical with a range of applications in the fields of chemistry, biology, medicine, and industry. This article delves into its synthesis, reactions, applications, and unique characteristics.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and catalysts.
Biology: : In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways.
Industry: : Industrial applications include its use in the manufacture of specialty chemicals and as a component in certain formulations requiring precise chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the tert-butylation of a precursor molecule to introduce the tert-butoxy group. Subsequent steps involve the selective hydroxypropylation, piperazine ring formation, and sulfonamidation to yield the final product.
Industrial Production Methods: : In industrial settings, the production of this compound often requires optimization of reaction conditions, such as temperature, solvent selection, and catalysts, to ensure high yield and purity. Large-scale production may involve continuous flow reactions and robust purification techniques, including recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the hydroxyl group.
Reduction: : Reduction reactions may target the chlorobenzene moiety, potentially replacing the chlorine with a hydrogen atom.
Substitution: : Various nucleophiles can substitute the chlorine atom in the benzene ring, leading to a diverse array of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: : Nucleophilic substitution typically involves reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).
Major Products: : The major products formed depend on the specific reactions undertaken. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons. Substitution reactions generate a variety of substituted benzene derivatives.
Wirkmechanismus
Molecular Targets and Pathways: : The mechanism by which N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, influencing processes like signal transduction or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: : This compound stands out due to its tert-butoxy and chlorobenzenesulfonamide groups, which confer unique chemical and biological properties.
Similar Compounds
N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)benzenesulfonamide: : Similar structure but lacks the tert-butoxy group.
N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide: : A close analog with a different alkyl side chain.
The distinct functional groups and molecular architecture of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide make it a compound of significant interest across various scientific domains.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32ClN3O4S/c1-19(2,3)27-15-17(24)14-23-11-9-22(10-12-23)8-7-21-28(25,26)18-6-4-5-16(20)13-18/h4-6,13,17,21,24H,7-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWHFCMDRYDKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
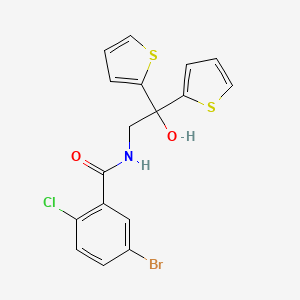
![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2504360.png)
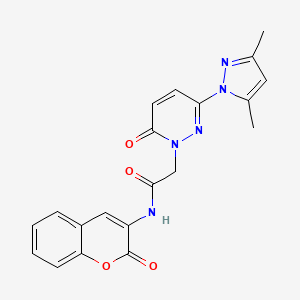
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate](/img/structure/B2504363.png)

![2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2504366.png)
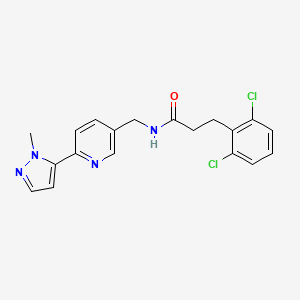

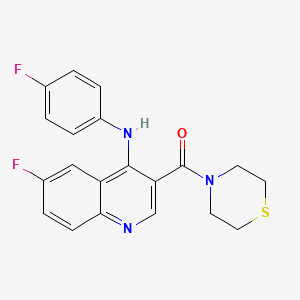
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2504372.png)
![N-[3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2504373.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2504375.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2504378.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)
